Anthranilic acid

Description

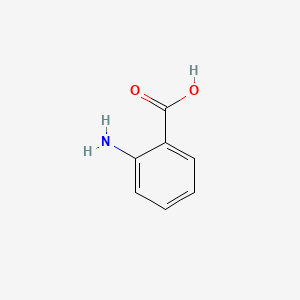

Structure

3D Structure

Propriétés

IUPAC Name |

2-aminobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZYAGGXGHYGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118337-98-7, Array | |

| Details | Compound: Poly(anthranilic acid) | |

| Record name | Poly(anthranilic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118337-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Poly(anthranilic acid) | |

| Record name | Anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020094 | |

| Record name | Anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anthranilic acid appears as odorless white to pale-yellow or tan crystalline powder with a sweetish taste. (NTP, 1992), Dry Powder, White to pale yellow solid; [Merck Index] Cream-colored odorless crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-YELLOW FLAKES OR WHITE-TO-YELLOW CRYSTALLINE POWDER. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Benzoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Anthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

340 °F (NTP, 1992), 150 °C, 150 °C /from table/ | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | Anthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in ethanol, ethyl ether, slightly soluble in trifluoroacetic acid, benzene, very soluble in chloroform, pyridine, In water, 3.5X10+3 mg/L at 25 °C, 3.5 mg/mL, Solubility in water, g/100ml at 20 °C: 0.35 (poor) | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.412 (NTP, 1992) - Denser than water; will sink, 1.412 at 20 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.7 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992), 0.000278 [mmHg], Vapor pressure, Pa at 52.6 °C: 0.1 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Anthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White to pale yellow, crystalline powder, Leaves from alcohol, NEEDLE-LIKE CRYSTALS | |

CAS No. |

118-92-3, 1321-11-5 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | anthranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YS975XI6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

291 to 295 °F (NTP, 1992), 144-146 °C, 146.5 °C, 146-148 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Researcher's In-depth Guide to the Fundamental Properties of Anthranilic Acid

Introduction

Anthranilic acid, systematically known as 2-aminobenzoic acid, is an aromatic compound of significant interest to researchers across multiple disciplines, including organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a benzene ring ortho-substituted with both a carboxylic acid and an amine group, confers upon it a versatile and amphoteric chemical nature.[1][2] This dual functionality makes it a valuable precursor for a vast array of more complex molecules. Historically, it was first obtained by the degradation of the dye indigo and was once miscategorized as Vitamin L1.[1][3] Today, it is recognized not as a vitamin, but as a crucial intermediate in the biosynthesis of the essential amino acid tryptophan and a foundational building block in the synthesis of pharmaceuticals, dyes, and performance materials.[1][4][5]

This guide provides a comprehensive technical overview of the core properties of this compound, designed for researchers, scientists, and professionals in drug development. It delves into its physicochemical characteristics, reactivity, synthesis, and key applications, supported by field-proven insights and established experimental protocols.

Molecular Identity and Physicochemical Properties

1.1 Structure and Nomenclature

This compound (C₇H₇NO₂) is an aromatic amino acid.[1] The ortho-positioning of the acidic carboxyl group (-COOH) and the basic amino group (-NH₂) on the benzene ring allows the molecule to exist as both a standard amino-carboxylic acid and a zwitterion, particularly in its solid crystalline state.[1] This amphoteric character is central to its reactivity and solubility behavior.[1][2]

-

Preferred IUPAC Name: 2-Aminobenzoic acid[1]

-

CAS Number: 118-92-3[1]

-

Appearance: When pure, it is a white to off-white or pale-yellow crystalline powder.[1][4][7] It is generally odorless but possesses a distinct sweetish taste.[1][7][8]

1.2 Core Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molar Mass | 137.14 g·mol⁻¹ | [1][2][6] |

| Density | 1.412 g/cm³ (at 20 °C) | [1][2] |

| Melting Point | 146–148 °C (295–298 °F; 419–421 K) | [2][6] |

| Boiling Point | ~200 °C (sublimes) | [1][2][9] |

| Flash Point | >150 °C (>302 °F) | [6][9] |

| Vapor Pressure | 0.1 Pa (at 52.6 °C) | [1][2] |

| pKa (carboxyl) | 2.17 | [2] |

| pKa (amino) | 4.85 | [2] |

| log P | 1.21 | [1] |

1.3 Solubility Profile

The solubility of this compound is a direct consequence of its amphoteric nature.

-

In Water: It is moderately soluble in water (0.572 g/100 mL at 25 °C).[1][2] Its solubility is highly dependent on pH; it increases in both acidic and basic conditions due to the formation of the corresponding ammonium cation or carboxylate anion, respectively.[4][10]

-

In Organic Solvents: this compound shows good solubility in polar organic solvents like ethanol and ether.[1][2] It is very soluble in chloroform and pyridine but only slightly soluble in non-polar solvents like benzene.[1][2]

Chemical Reactivity and Synthesis

The dual functional groups of this compound are the hubs of its chemical reactivity, making it a versatile starting material.

2.1 Key Reactions

-

Diazotization: The amino group can be diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly valuable as it can be used to generate benzyne, be dimerized to form diphenic acid, or used in coupling reactions to synthesize azo dyes like Methyl Red.[1]

-

Reaction with Phosgene: It reacts with phosgene to yield isatoic anhydride, another versatile reagent used in heterocyclic synthesis.[1]

-

Decarboxylation: Heating this compound can lead to decarboxylation, producing aniline.[2]

-

Amide and Ester Formation: The carboxylic acid and amine functionalities allow it to readily form amides, esters, and other derivatives, which is fundamental to its use in drug synthesis.

2.2 Industrial Synthesis: Hofmann Rearrangement

The primary industrial route to this compound involves the Hofmann rearrangement of phthalamic acid, which is derived from phthalic anhydride.[1][2][11] This multi-step process is efficient and scalable.

Caption: Industrial synthesis of this compound from phthalic anhydride.

A common lab-scale synthesis utilizes phthalimide and an alkaline solution of sodium hypochlorite or hypobromite, which proceeds via the Hofmann rearrangement.[12][13][14]

-

Preparation of Hypohalite Solution: Dissolve sodium hydroxide in water in an ice bath. Slowly add liquid bromine or a concentrated sodium hypochlorite solution while stirring and maintaining a low temperature (0-5 °C).[15]

-

Reaction: To the cold hypohalite solution, add finely powdered phthalimide. The mixture is stirred until the phthalimide dissolves.[12][15]

-

Rearrangement: The solution is gently warmed to approximately 80 °C for a few minutes to complete the rearrangement reaction.[12][15]

-

Precipitation: After cooling, the solution is carefully neutralized with a strong acid (e.g., HCl) and then acidified with a weak acid like acetic acid to precipitate the this compound.[12][15]

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water or ethanol.[16]

Applications in Research and Drug Development

This compound is a "privileged scaffold" in medicinal chemistry, meaning its structure is a recurring motif in a wide range of biologically active compounds.[17]

3.1 Pharmaceutical Synthesis

-

Anti-Inflammatory Drugs (Fenamates): It is the parent compound for the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Derivatives include mefenamic acid, tolfenamic acid, and flufenamic acid.[1][18]

-

Diuretics: The potent loop diuretic furosemide is an this compound derivative.[1][19][20]

-

Anticonvulsants and Other CNS Agents: The scaffold is used in synthesizing various molecules targeting the central nervous system, including anticonvulsants and neuroprotective agents.[17] Its use in the synthesis of the sedative methaqualone has led to its classification as a DEA List I chemical.[2]

-

Anticancer and Antimicrobial Agents: Modern research continues to explore this compound derivatives as inducers of apoptosis, inhibitors of key signaling pathways in cancer, and as agents with antimicrobial and antiviral properties.[17][19]

3.2 Industrial and Materials Science Applications

-

Dye and Pigment Synthesis: As an important intermediate, it is used to produce a variety of azo dyes and pigments.[1][5][21][22]

-

Corrosion Inhibition: this compound and its polymers are effective corrosion inhibitors for metals like mild steel, particularly in acidic media.[1][23][24] The molecule adsorbs onto the metal surface via its π-electron system and heteroatoms, forming a protective barrier that inhibits both anodic and cathodic reactions.[23][25]

-

Other Uses: It is also used in the manufacturing of perfumes to mimic jasmine and orange scents, as well as in UV-absorbers.[1]

Analytical Methodologies

Accurate quantification of this compound is crucial for reaction monitoring, quality control, and biological studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

Caption: General workflow for the analysis of this compound by HPLC.

This method is highly sensitive and suitable for quantifying this compound in complex biological matrices like rat brain dialysate.[26]

-

Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm) is used.[26][27]

-

Mobile Phase: An isocratic mobile phase can be employed, such as a mixture of methanol and a pH 3 phosphate buffer (e.g., 35:65 v/v).[27] For more complex samples, a gradient elution may be necessary.[27]

-

Detection: Fluorimetric detection provides high sensitivity, with an excitation wavelength (λex) of 316 nm and an emission wavelength (λem) of 420 nm.[26] UV detection is also a viable alternative.

-

Internal Standard: For precise quantification, an internal standard such as benzoic acid can be incorporated.[27]

-

Quantification: A calibration curve is generated using standards of known concentration to quantify the amount of this compound in the unknown sample. The detection limit for impurities can be as low as 0.01%.[27]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential to ensure researcher safety.

5.1 Hazard Profile

-

Primary Hazards: this compound is classified as an irritant. It causes serious eye irritation and may cause skin and respiratory tract irritation.[9][28][29]

-

Ingestion/Inhalation: May cause gastrointestinal irritation. Inhalation can lead to respiratory tract irritation and potentially delayed pulmonary edema.[28]

-

Chronic Effects: Effects of chronic exposure may be delayed.[28]

-

Sensitivities: The compound is light-sensitive and will decompose upon exposure to light.[28]

5.2 Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[9][29] Use an effective dust mask or work in a ventilated hood to avoid inhaling the powder.[30]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.[30][28] Facilities should be equipped with an eyewash station and a safety shower.[28]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][28] It is crucial to store the material protected from light to prevent degradation.[28]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9][28]

5.3 First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[28][29]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[28][29]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical aid.[28]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][28]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. alignchemical.com [alignchemical.com]

- 7. This compound | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. archpdfs.lps.org [archpdfs.lps.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 15. Sciencemadness Discussion Board - Notes on preparing this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. scribd.com [scribd.com]

- 17. Medicinal chemistry of this compound derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel this compound Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. asianpubs.org [asianpubs.org]

- 22. asianpubs.org [asianpubs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxythis compound in rat brain dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Analysis of this compound by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 29. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 30. spectrumchemical.com [spectrumchemical.com]

The Anthranilic Acid Scaffold: A Cornerstone of Modern Medicinal Chemistry

Abstract

Anthranilic acid, a simple aromatic amine and carboxylic acid, represents a "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic versatility have enabled the development of a vast library of derivatives with a wide spectrum of pharmacological activities.[1][2] This in-depth technical guide provides a comprehensive overview of this compound derivatives and their analogues for researchers, scientists, and drug development professionals. We will delve into the core principles of their medicinal chemistry, exploring structure-activity relationships, mechanisms of action across various therapeutic areas, and detailed experimental protocols for their synthesis and biological evaluation. This guide is designed to be a practical resource, offering not only a review of the field but also actionable insights and methodologies to empower further research and development.

The this compound Core: A Privileged Pharmacophore

This compound (2-aminobenzoic acid) is an ideal starting point for drug discovery.[2] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows for diverse chemical modifications. This versatility has led to the creation of a multitude of derivatives with activities spanning anti-inflammatory, anticancer, antiviral, antimicrobial, and neuroprotective domains.[1][3]

Several blockbuster drugs are built upon the this compound framework, a testament to its therapeutic potential. Notable examples include:

-

Fenamates (e.g., Mefenamic Acid): A class of non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Furosemide: A potent loop diuretic used to treat fluid retention and high blood pressure.[4]

-

Betrixaban: An anticoagulant that acts as a direct factor Xa inhibitor.[4]

The success of these drugs has spurred continued interest in exploring the chemical space around the this compound core.

Therapeutic Applications and Mechanisms of Action

The derivatization of this compound has yielded compounds with a remarkable range of biological activities. This section will explore some of the most significant therapeutic areas and the underlying mechanisms of action.

Anti-inflammatory Activity: The Fenamate Class

The most well-known application of this compound derivatives is in the realm of anti-inflammatory drugs, specifically the fenamates.

Mechanism of Action: COX Inhibition

Fenamates, like other NSAIDs, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7]

There are two main isoforms of COX:

-

COX-1: Constitutively expressed in most tissues and involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[6]

-

COX-2: Inducible and its expression is upregulated at sites of inflammation.[6]

Mefenamic acid and other fenamates are non-selective inhibitors of both COX-1 and COX-2.[5][6] Their ability to block both isoforms contributes to their therapeutic efficacy but also to some of their side effects, particularly gastrointestinal issues due to the inhibition of the protective functions of COX-1.[6]

Crystal structure studies have revealed that fenamates bind within the cyclooxygenase channel of COX-2 in an inverted orientation. The carboxylate group of the fenamate interacts with Tyr-385 and Ser-530 at the apex of the channel.[8]

Anticancer Activity: Targeting Key Signaling Pathways

A growing body of research has highlighted the potential of this compound derivatives as anticancer agents.[3] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that are dysregulated in cancer.

2.2.1. Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The MAPK signaling pathway is a key regulator of cell proliferation, differentiation, and survival.[9][10] Its aberrant activation is a hallmark of many cancers.[10] Some this compound derivatives have been shown to inhibit components of the MAPK pathway, thereby suppressing tumor growth.[1][8]

2.2.2. Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[11] Its aberrant activation is implicated in the development and progression of several cancers.[11][12] Certain this compound derivatives have been identified as inhibitors of the Hh pathway, offering a promising therapeutic strategy.[1][8]

Antiviral Activity: Targeting Viral Enzymes

This compound derivatives have also shown promise as antiviral agents. A key target for some of these compounds is the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication.[8] Inhibition of this enzyme prevents the synthesis of new viral RNA, thereby halting the viral life cycle.

Neuroprotective Effects

Emerging research suggests that certain this compound derivatives possess neuroprotective properties.[8] These compounds may offer therapeutic potential for neurodegenerative diseases by mitigating neuronal damage caused by factors such as oxidative stress and excitotoxicity.

Synthesis of this compound Derivatives

The synthetic accessibility of this compound derivatives is a key factor in their widespread use in medicinal chemistry. A variety of synthetic methodologies have been developed to introduce diverse functional groups onto the this compound scaffold.

Ullmann Condensation for N-Aryl Anthranilic Acids

The Ullmann condensation is a classic and widely used method for the synthesis of N-aryl anthranilic acids, the core structure of fenamates.[13][14] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[14]

Experimental Protocol: Synthesis of Mefenamic Acid via Ullmann Condensation

This protocol describes the synthesis of mefenamic acid from 2-chlorobenzoic acid and 2,3-dimethylaniline.

Materials:

-

2-Chlorobenzoic acid

-

2,3-Dimethylaniline

-

Anhydrous potassium carbonate

-

Copper(II) acetate

-

Tetrabutylphosphonium chloride ([TBP]Cl) ionic liquid (as solvent)

Procedure:

-

In a round-bottom flask, combine potassium 2-bromobenzoate (prepared from 2-bromobenzoic acid and potassium carbonate), 2,3-dimethylaniline, and copper(II) acetate in tetrabutylphosphonium chloride.[15]

-

Heat the reaction mixture to 170°C and stir for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).[15]

-

After the reaction is complete, cool the mixture and pour it into water.

-

Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the mefenamic acid.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure mefenamic acid.

Synthesis of Furosemide

Furosemide can be synthesized from 2,4-dichlorobenzoic acid in a multi-step process.[16][17]

Synthetic Scheme:

-

Chlorosulfonylation of 2,4-dichlorobenzoic acid with chlorosulfonic acid.

-

Ammonolysis of the resulting sulfonyl chloride to form the sulfonamide.

-

Reaction of the sulfonamide with furfurylamine to yield furosemide.[16]

Synthesis of Betrixaban

The synthesis of betrixaban is a more complex, multi-step process that involves the coupling of two key intermediates. Several synthetic routes have been reported, often starting from 5-methoxy-2-nitrobenzoic acid.[2][18] A general approach involves:

-

Amidation of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine.

-

Reduction of the nitro group to an amine.

-

Amidation with a p-cyanobenzoyl derivative.

-

Conversion of the cyano group to the final N,N-dimethylcarbamimidoyl moiety.[2]

Biological Evaluation of this compound Derivatives

A crucial aspect of drug discovery is the biological evaluation of synthesized compounds. This section provides detailed protocols for key in vitro assays used to assess the therapeutic potential of this compound derivatives.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol:

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer

-

Test compound (dissolved in DMSO)

-

Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

96-well plate

-

Plate reader (for colorimetric or fluorometric detection)

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[19]

-

Add the test compound, reference inhibitor, or vehicle (DMSO) to the wells and incubate to allow for inhibitor binding.[19]

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.[19]

-

Incubate the plate for a specific time at 37°C.[19]

-

Stop the reaction with a suitable stop solution.[19]

-

Measure the amount of prostaglandin produced using an appropriate detection method (e.g., ELISA).[19]

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.[19]

In Vitro Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer agents.[1][3]

Experimental Protocol:

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[20]

-

During this incubation, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[1]

-

Add the solubilization solution to dissolve the formazan crystals.[20]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Anticancer Activity: Cell Cycle Analysis

This assay determines the effect of a compound on the cell cycle distribution of cancer cells.

Experimental Protocol:

Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution

-

RNase A solution

-

Flow cytometer

Procedure:

-

Treat cancer cells with the test compound for a specified time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[3]

-

Incubate the fixed cells on ice or at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.[3][20]

-

Incubate at room temperature in the dark.

-

Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

In Vitro Antiviral Activity: HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.

Experimental Protocol:

Materials:

-

Purified recombinant HCV NS5B protein

-

RNA template

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]UTP)

-

Assay buffer

-

Test compound

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, rNTPs (including the radiolabeled one), RNA template, and purified NS5B protein.[21]

-

Add serial dilutions of the test compound to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time to allow for RNA synthesis.[12]

-

Stop the reaction and precipitate the newly synthesized radiolabeled RNA.[12]

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Neuroprotective Activity Assay

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult. The SH-SY5Y human neuroblastoma cell line is a commonly used model.[4][9]

Experimental Protocol:

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

Test compound

-

Neurotoxin (e.g., hydrogen peroxide, 6-hydroxydopamine, or amyloid-beta peptide)[4][9]

-

Reagents for a viability assay (e.g., MTT)

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.[4]

-

Induce neurotoxicity by adding the neurotoxin to the cell culture and incubate for an appropriate duration.[4]

-

Assess cell viability using the MTT assay or another suitable method.[4][9]

-

Calculate the percentage of neuroprotection conferred by the test compound compared to cells treated with the neurotoxin alone.

Structure-Activity Relationships (SAR) and Future Perspectives

The vast number of this compound derivatives synthesized and tested has provided valuable insights into their structure-activity relationships. For example, in the fenamate class, substitutions on the N-aryl ring have been shown to significantly influence anti-inflammatory activity.[15] For anticancer derivatives, modifications that enhance interactions with specific residues in the target protein's binding pocket are key to improving potency and selectivity.

The future of drug discovery with this compound derivatives lies in the rational design of new compounds based on a deep understanding of their SAR and mechanisms of action. The use of computational modeling and structure-based drug design will be instrumental in identifying novel derivatives with improved therapeutic profiles. Furthermore, the exploration of new therapeutic applications for this versatile scaffold will undoubtedly continue to yield exciting new drug candidates.

Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of therapeutic agents. Its synthetic tractability and the diverse pharmacological activities of its derivatives have solidified its place as a cornerstone of modern medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of this compound derivatives, from their synthesis and biological evaluation to their mechanisms of action. It is our hope that the information and protocols presented herein will serve as a valuable resource for researchers and contribute to the continued success of this remarkable pharmacophore in the discovery of new medicines.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Page loading... [guidechem.com]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]

- 7. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 8. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 12. Inhibition of Hepatitis C Virus (HCV) RNA Polymerase by DNA Aptamers: Mechanism of Inhibition of In Vitro RNA Synthesis and Effect on HCV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Betrixaban synthesis - chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. MEFENAMIC ACID Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 16. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 17. Solved Question 2 Furosemide is synthesized in a relatively | Chegg.com [chegg.com]

- 18. thieme-connect.com [thieme-connect.com]

- 19. tsijournals.com [tsijournals.com]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

The Lynchpin of Aromatic Amino Acid Synthesis: A Technical Guide to the Biological Role of Anthranilic Acid in Tryptophan Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophan, an essential aromatic amino acid, is a fundamental building block for protein synthesis and a precursor to a myriad of vital secondary metabolites, including neurotransmitters and hormones. Its biosynthesis is a tightly regulated and evolutionarily conserved pathway present in bacteria, archaea, fungi, and plants, but notably absent in animals, making it a compelling target for antimicrobial and herbicide development. Central to this pathway is the intermediate, anthranilic acid. This technical guide provides an in-depth exploration of the pivotal role of this compound in tryptophan synthesis, delineating the enzymatic machinery, reaction mechanisms, and intricate regulatory networks that govern its formation and consumption. We will delve into the causality behind the pathway's architecture, offering field-proven insights for researchers and drug development professionals seeking to understand and manipulate this critical metabolic route.

Introduction: The Significance of Tryptophan and the Centrality of Anthranilate

The shikimate pathway, responsible for the de novo synthesis of aromatic amino acids, culminates in the production of chorismate, a critical branch-point metabolite.[1] From this juncture, dedicated pathways lead to the formation of phenylalanine, tyrosine, and tryptophan. The tryptophan biosynthetic pathway, a five-step enzymatic cascade, commences with the conversion of chorismate to anthranilate.[2][3] this compound, a simple aromatic amine, thus represents the first committed intermediate in this essential metabolic journey.[4] Its unique chemical structure and strategic position within the pathway underscore its significance as a linchpin, connecting central metabolism to the synthesis of a vital biomolecule. Understanding the biosynthesis and subsequent utilization of this compound is paramount for a comprehensive grasp of microbial and plant physiology, and it offers a wealth of opportunities for targeted therapeutic intervention.

The Genesis of a Precursor: The Anthranilate Synthase Complex

The conversion of chorismate to this compound is a chemically complex reaction catalyzed by the multi-subunit enzyme, anthranilate synthase (AS).[3][5][6] This enzyme is a prime example of a glutamine amidotransferase, a class of enzymes that facilitate the transfer of the amide group from glutamine to an acceptor substrate.[7]

Subunit Architecture and Catalytic Dichotomy

Anthranilate synthase is typically a heterotetrameric complex composed of two distinct subunits, TrpE and TrpG (in many bacteria).[7] This structural arrangement creates a fascinating division of labor:

-

TrpG (Glutaminase Subunit): This subunit is responsible for the hydrolysis of glutamine, releasing ammonia.[7]

-

TrpE (Synthase Subunit): This larger subunit binds chorismate and utilizes the ammonia generated by TrpG to synthesize anthranilate.[7][8]

This modular design allows for a channeled transfer of the highly reactive ammonia intermediate from the TrpG active site to the TrpE active site, preventing its diffusion into the cellular environment. Some organisms can also utilize free ammonia directly, a reaction catalyzed solely by the TrpE subunit, albeit less efficiently.[9]

The Reaction Mechanism: A Symphony of Chemical Transformations

The synthesis of anthranilate from chorismate and glutamine is a multi-step process:

-

Glutamine Hydrolysis: In the TrpG subunit, a catalytic triad (typically Cys-His-Glu) facilitates the hydrolysis of glutamine to glutamate and ammonia.[7]

-

Ammonia Tunneling: The liberated ammonia travels through an intramolecular tunnel to the active site of the TrpE subunit.

-

Chorismate Aromatization: In the TrpE active site, chorismate undergoes a concerted reaction involving the addition of ammonia and the elimination of pyruvate and a hydroxyl group, leading to the formation of the aromatic ring of anthranilate.[5][6]

The following diagram illustrates the overall workflow of the anthranilate synthase complex.

Caption: Workflow of the Anthranilate Synthase Complex.

The Journey Continues: Anthranilate as a Substrate

Once synthesized, this compound is promptly shuttled to the next enzyme in the pathway, Anthranilate Phosphoribosyltransferase (AnPRT), also known as TrpD.[10] This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA).[2][10] This reaction is a key step in committing anthranilate to the tryptophan biosynthetic pathway and is another potential target for drug development.[10]

The subsequent enzymatic steps, catalyzed by Phosphoribosylanthranilate Isomerase (TrpF) and Indole-3-glycerol-phosphate Synthase (TrpC), ultimately lead to the formation of indole-3-glycerol phosphate.[11] This molecule is the substrate for the final enzyme in the pathway, tryptophan synthase.

The overall pathway from chorismate to tryptophan is depicted in the following diagram:

Caption: The Tryptophan Biosynthesis Pathway.

Regulation of Tryptophan Synthesis: A Multi-tiered Control System

The biosynthesis of tryptophan is an energetically expensive process, and as such, it is subject to stringent regulation at multiple levels to ensure that the amino acid is produced only when needed.

Allosteric Feedback Inhibition